molecular formula C13H27NO2 B14911565 1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL

1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL

Katalognummer: B14911565
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: PCGANPZUXZHYLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of azepane derivatives, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL typically involves the reaction of azepane derivatives with appropriate alkylating agents. One common method involves the alkylation of 4-isopropylazepane with 3-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and purification using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
  • Phenoxy acetamide derivatives
  • Thieno [3,2-d]pyrimidine derivatives

Uniqueness

1-(4-Isopropylazepan-1-YL)-3-methoxypropan-2-OL is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H27NO2

Molekulargewicht

229.36 g/mol

IUPAC-Name

1-methoxy-3-(4-propan-2-ylazepan-1-yl)propan-2-ol

InChI

InChI=1S/C13H27NO2/c1-11(2)12-5-4-7-14(8-6-12)9-13(15)10-16-3/h11-13,15H,4-10H2,1-3H3

InChI-Schlüssel

PCGANPZUXZHYLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCCN(CC1)CC(COC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.